![molecular formula C9H17Cl2N3O B1662323 Azepexole hydrochloride CAS No. 36067-72-8](/img/structure/B1662323.png)
Azepexole hydrochloride
Overview
Description
Azepexole hydrochloride is an agonist of α2-adrenergic receptors (α2-ARs). It induces sedation and reduces motor activity in mice and causes concentration-dependent inhibition of peristaltic contractions . It belongs to the class of organic compounds known as azepines .
Molecular Structure Analysis
Azepexole hydrochloride has the molecular formula C9H16ClN3O and a molecular weight of 217.7 . The InChI Key is RISPXEICLQYFJX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Azepexole hydrochloride is a solid substance that is soluble in DMSO . It should be stored at -20°C .Scientific Research Applications
- Hemodynamic Effects : B-HT 933 has been studied for its impact on blood pressure and heart rate. In anesthetized dogs, it demonstrated anesthetic and hemodynamic effects, particularly when used alongside isoflurane . Additionally, it reduces systolic and diastolic blood pressures, making it relevant for cardiovascular investigations .
- Comparison with Clonidine : Comparative studies with clonidine revealed that both compounds significantly reduce blood pressure, but azepexole’s effects are more pronounced in the standing position .
Cardiovascular Research
Mechanism of Action
Target of Action
B-HT 933 dihydrochloride, also known as Azepexole dihydrochloride, is a selective α2-adrenoceptor agonist . It exhibits greater than 300-fold selectivity for the α2-adrenoceptor over the α1-adrenoceptor . The α2-adrenoceptors are a class of G protein-coupled receptors that are targets for catecholamine neurotransmitters like norepinephrine and epinephrine.
Mode of Action
Azepexole dihydrochloride interacts with its targets, the α2-adrenoceptors, in a manner similar to clonidine, another α2-adrenoceptor agonist . It causes concentration-dependent inhibition of peristaltic contractions . This interaction results in a change in the function of the receptor and leads to a series of biochemical reactions inside the cell.
Pharmacokinetics
It is known to be soluble in water and dmso , which suggests that it may have good bioavailability
Result of Action
The activation of α2-adrenoceptors by Azepexole dihydrochloride leads to a decrease in sympathetic outflow, which can result in a decrease in blood pressure . It also causes a concentration-dependent inhibition of peristaltic contractions , which could potentially affect gastrointestinal motility.
Action Environment
The action, efficacy, and stability of Azepexole dihydrochloride can be influenced by various environmental factors. These can include the physiological state of the individual (such as whether they are normoglycemic or diabetic ), the presence of other drugs or substances that may interact with α2-adrenoceptors, and the pH and temperature of the environment.
Future Directions
properties
IUPAC Name |
6-ethyl-4,5,7,8-tetrahydro-[1,3]oxazolo[4,5-d]azepin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7;;/h2-6H2,1H3,(H2,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLPYIOKPJVFQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(CC1)OC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36067-73-9 (Parent) | |
Record name | Azepexole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036067728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045756 | |
Record name | Azepexole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepexole hydrochloride | |
CAS RN |
36067-72-8 | |
Record name | Azepexole hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036067728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azepexole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZEPEXOLE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O596V52O42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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